molecular formula C19H15AsO3 B14706809 2-(Diphenylarsoryl)benzoic acid CAS No. 25334-70-7

2-(Diphenylarsoryl)benzoic acid

Cat. No.: B14706809
CAS No.: 25334-70-7
M. Wt: 366.2 g/mol
InChI Key: TWXVXGZGTUSUKF-UHFFFAOYSA-N
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Description

2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound featuring a benzoic acid backbone substituted with a diphenylarsoryl group (-As(C₆H₅)₂) at the ortho position. Arsenic-containing compounds are historically significant in medicinal chemistry and materials science, though their toxicity requires careful handling. The diphenylarsoryl group enhances steric bulk and electronic effects, influencing reactivity and binding interactions compared to analogous phosphorus or sulfur derivatives .

Properties

CAS No.

25334-70-7

Molecular Formula

C19H15AsO3

Molecular Weight

366.2 g/mol

IUPAC Name

2-diphenylarsorylbenzoic acid

InChI

InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

TWXVXGZGTUSUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Arsenic(V) derivatives.

    Reduction: Arsenic(III) derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

2-(Diphenylphosphino)benzoic Acid

  • Structure : Replaces arsenic with phosphorus (-P(C₆H₅)₂).
  • Properties: Phosphorus is less electronegative than arsenic, reducing Lewis acidity. Widely used as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) due to its strong σ-donor and π-acceptor capabilities. Lower toxicity compared to arsenic analogs, making it preferable in industrial applications .

2-Benzoylbenzoic Acid Derivatives

  • Examples : 2-(4-Methylbenzoyl)benzoic acid, 2-(4-Methoxybenzoyl)benzoic acid.
  • Properties :
    • Substituents on the benzoyl group (e.g., methyl, methoxy) modulate binding affinity to biological targets. For instance, 2-(4-methylbenzoyl)benzoic acid exhibits lower ΔGbinding (-8.2 kcal/mol) to T1R3 receptors than unsubstituted analogs, indicating enhanced receptor interaction .
    • These derivatives lack the arsenic/phosphorus heteroatom, limiting their utility in coordination chemistry but expanding applications in pharmaceuticals and agrochemicals.

2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acids

  • Structure : Features an azo (-N=N-) linkage and benzothiazole substituents.
  • Properties: Acidity constants (pKa) for phenolic and carboxylic protons range from 3.5–4.2 and 1.8–2.5, respectively, indicating moderate acidity influenced by substituents.

Diplosal Acetate (Acetylsalicylsalicylic Acid)

  • Structure : Combines two salicylic acid units via ester and acetyl linkages.
  • Properties :
    • Enhanced lipophilicity compared to benzoic acid, improving membrane permeability.
    • Historically explored as an anti-inflammatory agent, though largely superseded by safer derivatives .

Data Table: Key Comparative Properties

Compound Key Substituents Acidity (pKa) Key Applications References
2-(Diphenylarsoryl)benzoic acid -As(C₆H₅)₂ Not reported Coordination chemistry, Lewis acid
2-(Diphenylphosphino)benzoic acid -P(C₆H₅)₂ Not reported Catalysis, ligand design
2-(4-Methylbenzoyl)benzoic acid 4-CH₃-C₆H₄-CO- Not reported Receptor binding (T1R3 inhibition)
2-Hydroxy-3-(benzothiazolylazo) Azo, benzothiazole 1.8–4.2 Dyes, analytical ligands
Diplosal Acetate Acetyl-salicylate ester ~3.0 Anti-inflammatory (historical)
Av7 (antitumor derivative) Acetylamino, methyl ester Not reported Anticancer (AGS, A549 inhibition)

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